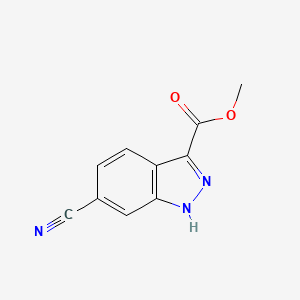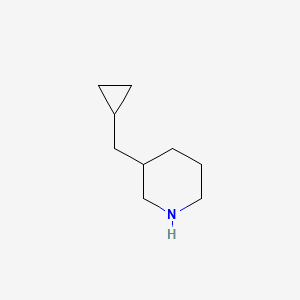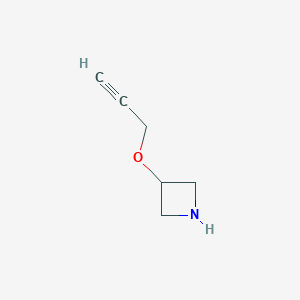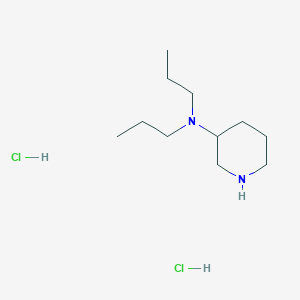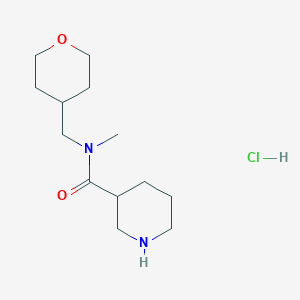
N-Methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-piperidinecarboxamide hydrochloride
Vue d'ensemble
Description
“N-Methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-piperidinecarboxamide hydrochloride” is a chemical compound with the molecular formula C11H24Cl2N2O . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, a tetrahydropyran ring, and an amide group . The exact 3D conformation would depend on the specific stereochemistry of the molecule.Physical And Chemical Properties Analysis
This compound has a molecular weight of 271.22 g/mol . It has 3 hydrogen bond donors and 3 hydrogen bond acceptors . Its exact mass and monoisotopic mass are both 270.1265688 g/mol . It has a topological polar surface area of 24.5 Ų .Applications De Recherche Scientifique
Synthesis of Heterocyclic α-Amino Acids : Research by Strässler, Linden, and Heimgartner (1997) highlights the use of compounds with tetrahydro-2H-pyran in the synthesis of heterospirocyclic N-methyl-N-phenyl-2H-azirin-3-amines, which are key synthons for heterocyclic α-amino acids. These compounds are crucial in the preparation of tripeptides that exhibit a beta-turn conformation, important in peptide chemistry (Strässler, Linden, & Heimgartner, 1997).
Molecular Interaction Studies : The molecular interactions of related compounds with receptors have been studied, as in the work of Shim et al. (2002), where the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide was analyzed for its interaction with the CB1 cannabinoid receptor. This type of research provides insight into receptor-ligand interactions and drug design (Shim et al., 2002).
Anticonvulsant and Antimicrobial Activities : Aytemir, Çalış, and Özalp (2004) synthesized 3‐hydroxy‐6‐methyl‐2‐substituted 4H‐pyran‐4‐one derivatives to evaluate their potential anticonvulsant activity, demonstrating the role of these compounds in pharmacological research. They also investigated the antimicrobial activities of these compounds, expanding their application scope (Aytemir, Çalış, & Özalp, 2004).
Antimicrobial Activity of Novel Compounds : Zhuravel et al. (2005) reported on the synthesis of novel compounds containing the 2H-pyran moiety, which exhibited significant activity against bacterial or fungal strains. Such studies are crucial for the development of new antimicrobial agents (Zhuravel et al., 2005).
Pharmacological Probes for Characterizing Receptors : The study by Lan et al. (1999) discussed the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. These compounds, related to the structure , help in understanding the pharmacology of cannabinoid receptors (Lan et al., 1999).
Propriétés
IUPAC Name |
N-methyl-N-(oxan-4-ylmethyl)piperidine-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2.ClH/c1-15(10-11-4-7-17-8-5-11)13(16)12-3-2-6-14-9-12;/h11-12,14H,2-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZSGMCSJEAQELP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCOCC1)C(=O)C2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1219972-70-9 | |
| Record name | 3-Piperidinecarboxamide, N-methyl-N-[(tetrahydro-2H-pyran-4-yl)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219972-70-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




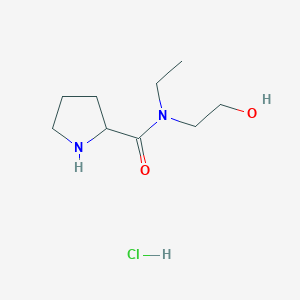
![6-methoxy-2-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1423966.png)
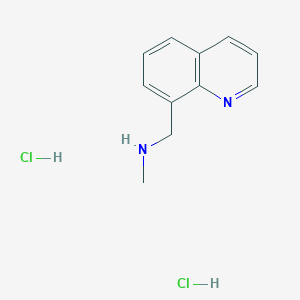
![N'-Hydroxy-2-[2-(4-methoxyphenyl)-1,3-oxazol-4-yl]ethanimidamide](/img/structure/B1423968.png)
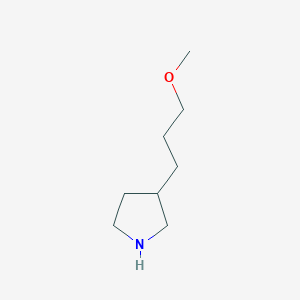
![3-[(4-Methoxybenzyl)oxy]pyrrolidine](/img/structure/B1423971.png)

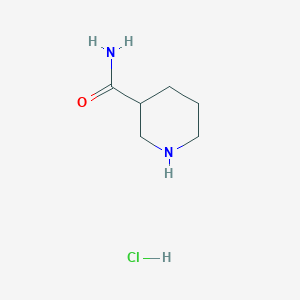
![3-[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-pyrrolidine hydrochloride](/img/structure/B1423977.png)
